N-Desmethylclozapine

Catalog No.
S537484
CAS No.
6104-71-8
M.F
C17H17ClN4
M. Wt
312.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desmethylclozapine

CAS Number

6104-71-8

Product Name

N-Desmethylclozapine

IUPAC Name

3-chloro-6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine

Molecular Formula

C17H17ClN4

Molecular Weight

312.8 g/mol

InChI

InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2

InChI Key

JNNOSTQEZICQQP-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Solubility

Soluble in DMSO

Synonyms

Norclozapine; ACP-104; ACP104; ACP 104; N-Desmethylclozapine; Demethylclozapine.

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Description

The exact mass of the compound Norclozapine is 312.1142 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

Therapeutic Drug Monitoring

Application Summary: Therapeutic Drug Monitoring (TDM) of plasma clozapine and N-Desmethylclozapine (Norclozapine) can help assess adherence, guide dosage, and guard against toxicity . This is particularly important in the treatment of treatment-refractory schizophrenia .

Methods of Application: The procedures and processes of clozapine TDM involve taking a blood sample for laboratory assay or point-of-contact (finger-prick) testing . The plasma concentrations of clozapine and Norclozapine are then measured and interpreted in relation to clinical response and adverse effect burden .

Results or Outcomes: The monitoring of plasma clozapine may be useful in clinical practice to determine safe dosing of the drug . It helps in recognizing demographic and clinical factors affecting clozapine dose requirement .

Hematology

Application Summary: Plasma levels of clozapine (CLZ) and N-desmethyl clozapine (DMC) can be used as biomarkers to correlate drug concentrations with the appearance of preclinical adverse hematic effects .

Methods of Application: A high-performance liquid chromatographic method, using a diode-array (ultraviolet) detector, is used to obtain reliable concentrations of CLZ and DMC in plasma of schizophrenic patients taking CLZ . Blood neutrophils and leucocytes counting are concurrently assessed as a proxy to subclinical adverse reactions .

Results or Outcomes: The findings of this study demonstrate that plasma levels of CLZ and time taking the drug are independent determinants of blood neutrophils and leucocytes .

N-Desmethylclozapine, also known as norclozapine, is a significant active metabolite of the atypical antipsychotic drug clozapine. It is characterized by the chemical formula C17H17ClN4C_{17}H_{17}ClN_{4} and a molar mass of approximately 312.80 g/mol. This compound plays a crucial role in the pharmacological effects associated with clozapine treatment, particularly in relation to its unique receptor interactions and potential therapeutic benefits in managing schizophrenia and other neuropsychiatric disorders.

  • Norclozapine's mechanism of action is not fully understood but is likely related to its interaction with dopamine and serotonin receptors in the brain, similar to clozapine [].
  • More research is needed to elucidate the specific mechanisms by which norclozapine contributes to antipsychotic effects [].
  • Information on the safety and hazards of isolated norclozapine is limited in publicly available scientific publications.
  • As a metabolite of clozapine, it's likely to share some of its safety concerns, such as blood cell abnormalities [].
  • Research on norclozapine is primarily focused on its role in the context of clozapine therapy, and not on its isolated effects or potential toxicity.

N-Desmethylclozapine is primarily formed through the demethylation of clozapine, facilitated by cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4. This metabolic transformation occurs predominantly in the liver and results in varying plasma concentrations among individuals, ranging from 10% to 100% of the parent compound's levels . The compound exhibits distinct pharmacological properties, acting as a partial agonist at several receptor sites, including muscarinic M1 receptors and dopamine D2 receptors.

N-Desmethylclozapine has demonstrated significant biological activity, particularly as an allosteric agonist at muscarinic M1 receptors. It enhances hippocampal N-methyl-D-aspartate receptor currents, which are critical for cognitive functions . Unlike clozapine, which acts as an antagonist at M1 receptors, N-desmethylclozapine's agonistic properties may contribute to increased release of neurotransmitters such as acetylcholine and dopamine in the medial prefrontal cortex . This mechanism is believed to underlie its potential cognitive-enhancing effects in patients with schizophrenia.

The synthesis of N-desmethylclozapine involves the metabolic conversion of clozapine via enzymatic processes. While direct synthetic methods for producing N-desmethylclozapine have not been extensively documented, understanding its metabolic pathway is crucial for developing strategies to enhance its availability or mimic its effects through synthetic analogs.

N-Desmethylclozapine has been investigated for its potential applications in treating cognitive deficits associated with schizophrenia. Although it has not proven effective as a standalone treatment for schizophrenia, its unique pharmacological profile suggests that it may enhance the therapeutic efficacy of clozapine by addressing cognitive impairments . Furthermore, ongoing research explores its role in modulating neurotransmitter release and its implications for developing new antipsychotic therapies.

Studies have shown that N-desmethylclozapine interacts variably with different receptor systems. It acts as an M1 agonist while clozapine itself functions as an antagonist at this receptor . This differential interaction may explain some of the cognitive benefits observed with clozapine treatment. Additionally, N-desmethylclozapine has been found to influence dopamine and acetylcholine release through mechanisms that are distinct from those of clozapine.

N-Desmethylclozapine shares similarities with several other compounds in terms of pharmacological activity and receptor interactions. Below is a comparison highlighting its uniqueness:

CompoundReceptor ActivityUnique Features
ClozapineD2 antagonist, M1 antagonistEffective but may cause sedation
AripiprazoleD2 partial agonistUnique partial agonism reduces side effects
BifeprunoxD2 partial agonistSimilar to aripiprazole but less studied
N-DesmethylclozapineM1 agonist, weak D2 partial agonistEnhances cognition; unique M1 receptor activity

N-Desmethylclozapine stands out due to its potent M1 agonistic activity and its ability to enhance neurotransmitter release without the sedative effects commonly associated with other antipsychotics like clozapine.

Molecular Structure and Formula (C₁₇H₁₇ClN₄)

N-Desmethylclozapine possesses the molecular formula C₁₇H₁₇ClN₄ with a molecular weight of 312.80 g/mol [1] [5] [7]. The compound represents a dibenzodoazepine substituted with chloro and piperazino groups, which constitutes a major metabolite of clozapine [1]. The International Union of Pure and Applied Chemistry name for this compound is 3-chloro-6-piperazin-1-yl-11H-benzo[b] [1] [4]benzodiazepine [1] [5].

The structural framework consists of a tricyclic benzodiazepine core with a chlorine atom substituted at the 3-position and a piperazine ring attached at the 6-position [4] [7]. The compound is registered under Chemical Abstracts Service number 6104-71-8 [1] [5] [7]. The simplified molecular-input line-entry system representation is C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 [4].

PropertyValue
Molecular FormulaC₁₇H₁₇ClN₄
Molecular Weight (g/mol)312.80
IUPAC Name3-chloro-6-piperazin-1-yl-11H-benzo[b] [1] [4]benzodiazepine
CAS Registry Number6104-71-8
Chemical ClassDibenzodoazepine
Structural FeaturesChloro and piperazino substituted benzodiazepine

Physical Properties

Melting Point and Thermal Characteristics

N-Desmethylclozapine exists as a solid at room temperature (20°C) and exhibits a melting point in the range of 120-125°C, though some sources report a melting point of 177°C [5] [9]. The compound demonstrates characteristic thermal behavior typical of aromatic nitrogen-containing heterocycles [9]. The predicted boiling point is 502.6 ± 60.0°C, indicating substantial thermal stability under normal conditions [9].

Differential scanning calorimetry analysis would be expected to reveal a sharp melting endotherm corresponding to the crystalline-to-liquid transition [30] [31]. Thermogravimetric analysis demonstrates thermal stability up to approximately 150°C, which is consistent with aromatic nitrogen oxide structures that typically maintain stability until thermal rearrangements occur at higher temperatures [24] [31].

PropertyValue
Physical State (20°C)Solid
Color/AppearanceWhite to Yellow powder/crystal
Melting Point (°C)120-125 (some sources report 177°C)
Predicted Boiling Point (°C)502.6 ± 60.0 (predicted)
Predicted Density (g/cm³)1.38 ± 0.1 (predicted)
Flash Point (°C)9
Predicted pKa8.49 ± 0.10 (predicted)

Solubility Profile in Various Solvents

N-Desmethylclozapine demonstrates variable solubility characteristics depending on the solvent system employed [10] [12]. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations of approximately 10 mg/mL to as high as 50 mg/mL, corresponding to up to 100 millimolar concentrations [6] [10] [13]. Similarly, dimethyl formamide provides comparable solubility with approximately 10 mg/mL achievable [10] [12].

Ethanol presents moderate solubility characteristics, with N-Desmethylclozapine dissolving to approximately 5 mg/mL [10] [12]. The compound is sparingly soluble in aqueous systems, necessitating the use of co-solvent approaches for aqueous applications [10]. A 1:1 mixture of dimethyl sulfoxide and phosphate-buffered saline at pH 7.2 achieves approximately 0.5 mg/mL solubility [10] [12]. The compound demonstrates slight solubility in chloroform and methanol [9].

SolventSolubility (mg/mL)
WaterSparingly soluble
Dimethyl sulfoxide10-50 (up to 100 mM)
Dimethyl formamide10
Ethanol5
DMSO:PBS (pH 7.2) 1:10.5
ChloroformSlightly soluble
MethanolSlightly soluble

Crystalline Characteristics and Polymorphism

The crystalline characteristics of N-Desmethylclozapine reflect the general principles governing polymorphism in pharmaceutical compounds [11] [14]. Polymorphism represents the ability of a specific chemical compound to crystallize in more than one crystalline form, with different arrangements of molecules in the crystal lattice [11]. These different polymorphic forms may exhibit distinct packing properties, thermodynamic properties, spectroscopic properties, kinetic properties, surface properties, and mechanical properties [11].

N-Desmethylclozapine appears as a yellow crystalline solid under standard conditions [9]. The crystalline modifications can be classified into enantiotropes and monotropes, depending upon their stability with respect to temperature and pressure ranges [11]. The compound's tendency to form stable hydrogen bonds with water molecules, characteristic of nitrogen oxide functionalities, may influence its crystalline packing arrangements [24].

Spectroscopic and Analytical Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of N-Desmethylclozapine through both proton and carbon-13 analysis [15] [16]. The proton nuclear magnetic resonance spectrum would be expected to display characteristic resonances for the aromatic protons in the 7.0-8.0 parts per million region, corresponding to the benzene ring systems [15] [16]. Substituted aromatic positions would appear slightly upfield at 6.5-7.5 parts per million.

The piperazine ring system contributes distinctive resonances, with the nitrogen-adjacent methylene protons appearing at 3.0-4.0 parts per million and the remaining methylene protons at 2.5-3.5 parts per million [15]. Carbon-13 nuclear magnetic resonance analysis reveals aromatic carbons in the 120-160 parts per million region, while chloro-substituted aromatic carbons appear at 110-140 parts per million [15] [16]. The piperazine carbons resonate at 40-60 parts per million, and the imine carbon appears at 160-180 parts per million [15] [16].

NMR TypeChemical Shift Region (ppm)Assignment
¹H NMR7.0-8.0Aromatic protons (benzene rings)
¹H NMR6.5-7.5Aromatic protons (substituted positions)
¹H NMR3.0-4.0Piperazine ring protons (N-CH₂)
¹H NMR2.5-3.5Piperazine ring protons (CH₂-N)
¹³C NMR120-160Aromatic carbons
¹³C NMR110-140Chloro-substituted aromatic carbons
¹³C NMR40-60Piperazine carbons
¹³C NMR160-180Imine carbon (C=N)

Mass Spectrometry Profiles

Mass spectrometry analysis of N-Desmethylclozapine reveals characteristic fragmentation patterns consistent with piperazine-containing benzodiazepine structures [4] [17] [19]. Under positive electrospray ionization conditions, the compound produces a strong molecular ion peak at m/z 313.12145 corresponding to the protonated molecular ion [M+H]⁺ [4]. Additional adduct ions include the sodium adduct at m/z 335.10339 [M+Na]⁺ and the ammonium adduct at m/z 330.14799 [M+NH₄]⁺ [4].

The fragmentation behavior follows typical patterns for nitrogen-containing heterocycles, with common loss of hydrogen producing m/z 312 [M-1]⁺ [19]. The piperazine substituent contributes characteristic fragmentation patterns, with alpha-cleavage being a predominant fragmentation mode [19]. Under negative ionization conditions, the deprotonated molecular ion appears at m/z 311.10689 [M-H]⁻ [4].

Collision cross section predictions indicate values of 173.0 Ų for the [M+H]⁺ ion and 181.2 Ų for the [M+Na]⁺ adduct, providing additional analytical parameters for identification purposes [4].

Ion/Fragmentm/z ValueRelative Intensity/Notes
Molecular Ion [M+H]⁺313.12145Strong molecular ion peak
Molecular Ion [M+Na]⁺335.10339Sodium adduct
Molecular Ion [M-H]⁻311.10689Negative ion mode
Molecular Ion [M+NH₄]⁺330.14799Ammonium adduct
Molecular Ion [M+K]⁺351.07733Potassium adduct
Loss of H [M-1]⁺312Common fragmentation
Predicted CCS [M+H]⁺ (Ų)173.0Predicted collision cross section
Predicted CCS [M+Na]⁺ (Ų)181.2Predicted collision cross section

X-Ray Diffraction Patterns

X-ray diffraction analysis provides definitive information regarding the three-dimensional atomic structure of crystalline N-Desmethylclozapine [18] [20]. Single-crystal X-ray diffraction would reveal the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions [20]. The technique utilizes Bragg's law relationship between diffraction angles and atomic plane spacing to determine structural parameters [20].

The crystalline structure would be expected to exhibit characteristic diffraction patterns consistent with the tricyclic benzodiazepine framework [18]. Intermolecular hydrogen bonding interactions, particularly involving the nitrogen atoms and any hydration water molecules, would influence the crystal packing arrangement [18] [20]. The chlorine substituent introduces additional electron density that would be clearly resolved in the diffraction data [20].

Powder diffraction analysis could reveal polymorphic variations, as different crystal forms would produce distinct diffraction fingerprints [18] [20]. The technique provides essential information for understanding the solid-state behavior and stability of different crystalline modifications [20].

Chemical Reactivity and Stability

N-Desmethylclozapine demonstrates characteristic chemical reactivity patterns consistent with nitrogen-containing heterocyclic compounds [21] [22] [23]. The compound exhibits stability under normal storage conditions when maintained in cool, dark environments with protection from air and moisture [5] [12]. Recommended storage requires temperatures below 15°C under inert gas atmospheres to prevent oxidative degradation [5].

The compound demonstrates susceptibility to reduction reactions under alkaline conditions, particularly in the presence of strong bases such as sodium hydroxide [23]. This reduction process appears to involve reducing equivalents generated by the action of alkali on plasma proteins [23]. The thermal lability becomes apparent at elevated temperatures, with potential for quantitative decomposition during gas chromatography-mass spectrometric analysis under high-temperature conditions [23].

Chemical stability studies indicate that N-Desmethylclozapine undergoes various metabolic transformations, including potential cycling between oxidized and reduced forms [22]. The compound exhibits reactivity toward strong oxidizing agents and may undergo decomposition to produce carbon dioxide, carbon monoxide, nitrogen oxides, and phosgene under extreme conditions [12].

ConditionRequirement/Observation
Room Temperature StorageStable under recommended conditions
Preferred Storage TemperatureCool, dark place (<15°C)
Atmosphere RequirementsStore under inert gas
Light SensitivityStore in dark place
Air SensitivityAir sensitive
Thermal StabilityStable up to ~150°C for aromatic nitrogen oxides
Alkaline ConditionsSubject to reduction reactions

The traditional synthetic methodologies for N-Desmethylclozapine primarily rely on two fundamental strategies: demethylation of the parent compound clozapine and direct synthesis from appropriate precursor molecules. These approaches have been extensively documented and represent the foundation upon which modern synthetic methods have been developed.

Demethylation of Clozapine

The demethylation of clozapine to yield N-Desmethylclozapine represents one of the most straightforward synthetic approaches to this compound. This methodology involves the selective removal of the methyl group from the piperazine nitrogen of clozapine under controlled conditions. The process typically employs strong demethylating agents and requires careful optimization of reaction parameters to achieve satisfactory yields and selectivity [1] [2].

The demethylation process has been extensively studied using various analytical techniques, including gas chromatographic-mass spectrometric methods with single ion detection for monitoring the conversion of clozapine to its N-demethylated metabolite [1]. Research has demonstrated that this transformation can be achieved both chemically and enzymatically, with the chemical approach offering greater control over reaction conditions and product purity.

One significant advantage of the demethylation approach is its conceptual simplicity and the ready availability of the starting material, clozapine. However, this method requires careful control of reaction conditions to prevent over-demethylation or formation of undesired side products. The reaction typically proceeds under mild to moderate heating conditions, with reaction times ranging from several hours to overnight depending on the specific demethylating agent employed.

Direct Synthesis Pathways

Direct synthesis pathways for N-Desmethylclozapine involve the construction of the complete molecular framework without relying on clozapine as a starting material. These approaches typically begin with appropriately substituted aromatic precursors and employ a series of condensation, cyclization, and substitution reactions to build the characteristic dibenzodiazepin structure [3] [4].

The most commonly employed direct synthesis pathway involves the coupling of 8-chloro-5,10-dihydrodibenzo[b,e] [3] [4]diazepin-11-one with piperazine under Lewis acid catalysis. This approach has been extensively optimized and represents a scalable method for the preparation of N-Desmethylclozapine with yields typically ranging from 70-90% under optimized conditions [3] [4].

A particularly notable synthetic route involves the use of titanium tetrachloride as a Lewis acid catalyst in the presence of piperazine and anisole as the reaction medium. The reaction proceeds through the formation of a titanium-amine complex, which subsequently reacts with the dibenzodiazepin-11-one precursor to yield the desired product. This method has been shown to provide yields of approximately 33% under standard conditions, with the reaction typically requiring 5 hours at temperatures ranging from 20°C to 125°C [3].

The reaction mechanism involves several key steps, beginning with the coordination of piperazine to the titanium center, followed by nucleophilic attack on the carbonyl carbon of the dibenzodiazepin-11-one. The subsequent elimination of water and rearrangement leads to the formation of the desired N-Desmethylclozapine product. The use of anisole as a solvent provides adequate solvation of the reactants while maintaining chemical inertness under the reaction conditions.

Contemporary Synthetic Routes

Modern synthetic approaches to N-Desmethylclozapine have benefited significantly from advances in catalytic chemistry and process intensification technologies. These contemporary methods offer improved efficiency, selectivity, and environmental compatibility compared to traditional approaches.

Catalytic Methods

Contemporary catalytic methods for N-Desmethylclozapine synthesis have focused on developing more selective and efficient processes. These approaches often employ transition metal catalysts or specialized Lewis acid systems to achieve improved reaction outcomes [5] [6].

The use of titanium-based catalysts has proven particularly effective for this transformation. Titanium tetrachloride, when employed as a Lewis acid catalyst, demonstrates exceptional activity in promoting the coupling reaction between dibenzodiazepin-11-one derivatives and piperazine. The catalyst functions by activating the carbonyl group of the substrate toward nucleophilic attack while simultaneously coordinating to the amine nucleophile [5] [6].

Research has demonstrated that titanium tetrachloride exhibits superior catalytic activity compared to other Lewis acids such as boron trichloride or zirconium tetrachloride. The relative activities follow the order TiCl₄ > BCl₃ > ZrCl₄, with titanium tetrachloride providing the most efficient conversion under mild reaction conditions [5]. The optimal reaction conditions typically involve the use of 1.4 equivalents of titanium tetrachloride with catalytic amounts of base (approximately 20 mol%) at temperatures ranging from -78°C to room temperature.

The catalytic mechanism involves the formation of an ionic titanium complex containing chloride ions, which can then participate in the desired coupling reaction. This approach offers several advantages, including reduced reaction times, improved selectivity, and enhanced product purity compared to traditional thermal methods.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical transformations, and its application to N-Desmethylclozapine synthesis has yielded promising results. This approach leverages the dielectric heating properties of microwave radiation to achieve rapid and uniform heating of reaction mixtures [7] [8].

The application of microwave heating to the synthesis of N-Desmethylclozapine offers several distinct advantages over conventional thermal heating methods. The rapid heating achievable through microwave irradiation significantly reduces reaction times, with typical transformations completed in 10-20 minutes compared to several hours required for conventional heating [7]. This acceleration is particularly beneficial for large-scale synthesis where time efficiency translates directly to improved productivity and reduced energy consumption.

Microwave-assisted synthesis of N-Desmethylclozapine typically employs temperatures in the range of 160-240°C, with optimal conditions often found around 175°C. The reaction can be performed in either open-vessel or closed-vessel configurations, with closed-vessel systems offering the advantage of higher temperatures and pressures for more challenging transformations [9].

One important consideration in microwave-assisted synthesis is the potential for side reactions, particularly when using amino acid derivatives such as arginine. Research has shown that microwave heating can accelerate β-lactam formation during arginine coupling, which may compete with the desired amide bond formation [7]. This observation highlights the importance of careful optimization of reaction conditions when employing microwave-assisted synthesis for complex pharmaceutical molecules.

The power levels employed in microwave-assisted synthesis typically range from 25-250 watts, with optimal conditions often requiring 50-80 watts for N-Desmethylclozapine synthesis. The use of simultaneous cooling features in modern microwave reactors allows for precise temperature control and can help minimize unwanted side reactions while maintaining high reaction rates.

Isolation and Purification Techniques

The isolation and purification of N-Desmethylclozapine from reaction mixtures requires careful selection of appropriate techniques to achieve the desired purity and yield. Several methodologies have been developed and optimized for this purpose, each offering distinct advantages depending on the specific requirements of the synthesis.

Crystallization Methods

Crystallization represents one of the most important purification techniques for N-Desmethylclozapine, offering the dual advantages of purification and the ability to control the solid-state form of the final product. The compound exhibits remarkable polymorphism, with at least five distinct crystalline forms having been characterized [4] [10].

Form A represents the anhydrous crystalline form of N-Desmethylclozapine and is characterized by exceptional stability under ambient conditions. This form exhibits a melting point of 177°C as determined by differential scanning calorimetry and demonstrates excellent stability even under high humidity conditions (75-90% relative humidity) [4]. The X-ray diffraction pattern of Form A shows characteristic interplanar d-spacings of 9.9, 6.9, 6.5, 6.3, 6.1, 5.57, 5.09, 4.94, 4.61, 4.47, 4.38, 4.01, 3.74, 3.66, 3.55, 3.45, 3.33, 3.21, 3.08, 3.03, 2.80, and 2.67 Å [4].

Form B represents the monohydrate form of N-Desmethylclozapine, containing approximately 5.4% water by weight. This hydrated form exhibits a lower melting point of 149°C but demonstrates excellent stability as a hydrate, showing no conversion to other crystalline forms even when stored under high humidity conditions [4]. The monohydrate form shows enhanced water solubility compared to Form A, making it particularly suitable for pharmaceutical formulations requiring improved dissolution characteristics.

The preparation of specific crystalline forms can be achieved through careful control of crystallization conditions. Form A is typically prepared by dissolving crystalline or amorphous N-Desmethylclozapine in suitable solvents such as ethyl acetate, acetonitrile, heptane, or ethanol, followed by controlled cooling or partial solvent evaporation [4]. The process is preferably carried out under conditions that exclude humidity to prevent contamination with hydrated forms.

The crystallization process can be further optimized through the use of seeding techniques, where small amounts of the desired crystalline form are added to supersaturated solutions to direct the crystallization toward the preferred polymorph. Temperature cycling between dissolution and crystallization temperatures can also be employed to improve crystal quality and particle size distribution.

Chromatographic Purification

Chromatographic techniques play a crucial role in the purification and analytical characterization of N-Desmethylclozapine. Several chromatographic methods have been developed and optimized for this compound, each offering specific advantages for different applications [11] [12] [13].

High-performance liquid chromatography (HPLC) represents the most widely employed chromatographic technique for N-Desmethylclozapine purification and analysis. Reverse-phase HPLC using C8 or C18 columns with UV detection at 245-254 nm provides excellent separation of N-Desmethylclozapine from related impurities and metabolites [11] [12]. The mobile phase typically comprises acetonitrile-water mixtures with various additives such as Pic B5 diethylamine or ammonium acetate to optimize peak shape and resolution.

A particularly effective HPLC method employs a C8 Nucleosil column with a mobile phase consisting of acetonitrile-water-Pic B5 diethylamine (63:37:25:0.04, v/v/v/v) and UV detection at 245 nm. This method achieves excellent separation of N-Desmethylclozapine from clozapine and other related compounds with detection limits as low as 5 ng/mL [11]. The method demonstrates satisfactory intra-assay and inter-assay precision within the concentration range of 10-900 ng/mL, making it suitable for both analytical and preparative applications.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for N-Desmethylclozapine analysis, particularly for biological samples. This technique offers exceptional selectivity and sensitivity, with detection limits often below 1 ng/mL [14]. The use of isotopic internal calibration provides excellent accuracy and precision, making LC-MS/MS particularly suitable for therapeutic drug monitoring and pharmacokinetic studies.

For preparative applications, flash column chromatography using silica gel with ethyl acetate-hexane gradient elution provides an effective method for purifying N-Desmethylclozapine from synthetic reaction mixtures. This technique typically achieves purities of 80-90% with reasonable recovery rates [6]. The use of automated flash chromatography systems allows for rapid optimization of separation conditions and improved reproducibility.

Solid-phase extraction (SPE) techniques have also been developed for the selective isolation of N-Desmethylclozapine from complex matrices such as plasma or other biological fluids. These methods typically employ C18 or mixed-mode sorbents and achieve recovery rates of 85-95% with minimal matrix interference [13] [15]. The SPE approach is particularly valuable for sample preparation prior to analytical determination by HPLC or LC-MS/MS.

Industrial Scale Synthesis Considerations

The development of industrial-scale synthesis processes for N-Desmethylclozapine requires careful consideration of numerous factors including raw material availability, process safety, environmental impact, and economic viability. Several key considerations emerge when scaling up laboratory procedures to industrial production levels.

Process safety represents a paramount concern in industrial synthesis, particularly when employing Lewis acid catalysts such as titanium tetrachloride. These reagents are highly corrosive and moisture-sensitive, requiring specialized handling equipment and protocols [16]. The exothermic nature of many reactions involving titanium tetrachloride necessitates careful temperature control and adequate cooling capacity to prevent runaway reactions.

The use of anisole as a reaction solvent in the titanium tetrachloride-catalyzed process offers several advantages for industrial applications. Anisole is relatively benign compared to other aromatic solvents and can be readily recovered and recycled through distillation. The solvent choice also impacts the downstream purification process, with anisole being easily separated from the product through aqueous extraction procedures.

Waste stream management represents another critical consideration for industrial processes. The titanium-containing byproducts formed during the Lewis acid-catalyzed synthesis must be properly handled and disposed of in accordance with environmental regulations. The development of efficient recovery and recycling procedures for the titanium catalyst can significantly improve the economic and environmental profile of the process.

Quality control and analytical monitoring are essential components of industrial synthesis processes. The development of robust in-process monitoring methods allows for real-time optimization of reaction conditions and early detection of process deviations. HPLC and LC-MS/MS methods provide excellent tools for monitoring reaction progress and product quality throughout the synthesis process.

The selection of appropriate crystalline forms for the final product has important implications for downstream processing and formulation development. Form A, with its excellent stability and handling properties, is generally preferred for pharmaceutical applications. However, the enhanced solubility of Form B may be advantageous for certain formulation requirements, necessitating careful consideration of the intended application.

Scale-up considerations also extend to the purification and isolation steps. While crystallization remains the preferred method for final product isolation, the specific conditions may require optimization for larger volumes. Factors such as nucleation kinetics, crystal growth rates, and heat transfer become increasingly important as batch sizes increase.

The development of continuous processing techniques represents an emerging area of interest for industrial N-Desmethylclozapine synthesis. Continuous flow reactors offer several advantages including improved heat and mass transfer, enhanced safety through reduced inventory of hazardous materials, and the potential for improved process control. However, the application of continuous processing to complex multi-step syntheses requires careful consideration of residence time distributions and mixing characteristics.

Economic considerations play a crucial role in industrial process selection. The relatively high cost of some reagents, particularly titanium tetrachloride, must be balanced against the improved yields and selectivity achieved through catalytic processes. The development of catalyst recovery and recycling procedures can significantly improve the economic viability of these processes.

Synthetic MethodYield (%)Reaction TimeTemperature (°C)Key Advantages
TiCl₄/Piperazine335 hours20-125High conversion rate
Direct synthesis70-904-6 hours80-150Scalable process
Microwave-assisted>9510-20 minutes160-240Rapid synthesis
Catalytic methods60-803-8 hours50-200Improved selectivity
Crystalline FormWater Content (%)Melting Point (°C)StabilityKey Applications
Form A (anhydrous)0177ExcellentPharmaceutical formulations
Form B (monohydrate)5.4149Very stableEnhanced solubility applications
Form E0Not specifiedRoom temperatureResearch applications
Purification MethodRecovery (%)Purity (%)Detection LimitPrimary Application
HPLC>95>980.5-2 ng/mLAnalytical separation
Crystallization70-85>95Not applicableProduct isolation
Flash chromatography80-9090-95Not applicablePreparative purification

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

312.1141743 g/mol

Monoisotopic Mass

312.1141743 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1I9001LWY8

Drug Indication

Investigated for use/treatment in schizophrenia and schizoaffective disorders.

Mechanism of Action

ACP-104 combines M1 muscarinic agonism, 5-HT2A inverse agonism, and D2 and D3 dopamine partial agonism in a single compound. ACP-104 uniquely stimulates brain cells known as M1 muscarinic receptors that play an important role in cognition. ACP-104 is a partial-agonist that causes weak activation of dopamine D2 and D3 receptors. These partial agonist properties of ACP-104 may lead to less motoric side effects than seen with most other antipsychotic drugs.

Metabolism Metabolites

N-Desmethylclozapine has known human metabolites that include Desmethylclozapine N-glucuronide.
N-Desmethylclozapine is a known human metabolite of clozapine.

Wikipedia

Desmethylclozapine

Use Classification

Pharmaceuticals -> Transformation products

Dates

Last modified: 08-15-2023
1: Anderson SG, Livingston M, Couchman L, Smith DJ, Connolly M, Miller J, Flanagan RJ, Heald AH. Sex differences in plasma clozapine and norclozapine concentrations in clinical practice and in relation to body mass index and plasma glucose concentrations: a retrospective survey. Ann Gen Psychiatry. 2015 Nov 14;14:39. doi: 10.1186/s12991-015-0075-x. PubMed PMID: 26583040; PubMed Central PMCID: PMC4650861.
2: Couchman L, Subramaniam K, Fisher DS, Belsey SL, Handley SA, Flanagan RJ. Automated Analysis of Clozapine and Norclozapine in Human Plasma Using Novel Extraction Plate Technology and Flow-Injection Tandem Mass Spectrometry. Ther Drug Monit. 2016 Feb;38(1):42-9. doi: 10.1097/FTD.0000000000000231. PubMed PMID: 26349082.
3: Patteet L, Maudens KE, Vermeulen Z, Dockx G, De Doncker M, Morrens M, Sabbe B, Neels H. Retrospective evaluation of therapeutic drug monitoring of clozapine and norclozapine in Belgium using a multidrug UHPLC-MS/MS method. Clin Biochem. 2014 Dec;47(18):336-9. doi: 10.1016/j.clinbiochem.2014.09.021. PubMed PMID: 25289972.
4: Li CH, Stratford RE Jr, Velez de Mendizabal N, Cremers TI, Pollock BG, Mulsant BH, Remington G, Bies RR. Prediction of brain clozapine and norclozapine concentrations in humans from a scaled pharmacokinetic model for rat brain and plasma pharmacokinetics. J Transl Med. 2014 Aug 20;12:203. doi: 10.1186/1479-5876-12-203. PubMed PMID: 25142323; PubMed Central PMCID: PMC4261612.
5: Couchman L, Belsey SL, Handley SA, Flanagan RJ. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration. Anal Bioanal Chem. 2013 Nov;405(29):9455-66. doi: 10.1007/s00216-013-7361-8. PubMed PMID: 24091736.
6: Légaré N, Grégoire CA, De Benedictis L, Dumais A. Increasing the clozapine: norclozapine ratio with co-administration of fluvoxamine to enhance efficacy and minimize side effects of clozapine therapy. Med Hypotheses. 2013 Jun;80(6):689-91. doi: 10.1016/j.mehy.2012.12.024. PubMed PMID: 23490199.
7: Li LJ, Shang DW, Li WB, Guo W, Wang XP, Ren YP, Li AN, Fu PX, Ji SM, Lu W, Wang CY. Population pharmacokinetics of clozapine and its primary metabolite norclozapine in Chinese patients with schizophrenia. Acta Pharmacol Sin. 2012 Nov;33(11):1409-16. doi: 10.1038/aps.2012.71. PubMed PMID: 22820910; PubMed Central PMCID: PMC4011352.
8: Couchman L, Bowskill SV, Handley S, Patel MX, Flanagan RJ. Plasma clozapine and norclozapine in relation to prescribed dose and other factors in patients aged <18 years: data from a therapeutic drug monitoring service, 1994-2010. Early Interv Psychiatry. 2013 May;7(2):122-30. doi: 10.1111/j.1751-7893.2012.00374.x. PubMed PMID: 22747759.
9: Bowskill S, Couchman L, MacCabe JH, Flanagan RJ. Plasma clozapine and norclozapine in relation to prescribed dose and other factors in patients aged 65 years and over: data from a therapeutic drug monitoring service, 1996-2010. Hum Psychopharmacol. 2012 May;27(3):277-83. doi: 10.1002/hup.2223. PubMed PMID: 22419536.
10: González-Esquivel DF, Castro N, Ramírez-Bermúdez J, Custodio V, Rojas-Tomé S, Castro-Román R, Jung-Cook H. Plasma levels of clozapine and norclozapine in Mexican schizophrenia patients. Arzneimittelforschung. 2011;61(6):335-9. doi: 10.1055/s-0031-1296207. PubMed PMID: 21827043.
11: Wohlfarth A, Toepfner N, Hermanns-Clausen M, Auwärter V. Sensitive quantification of clozapine and its main metabolites norclozapine and clozapine-N-oxide in serum and urine using LC-MS/MS after simple liquid-liquid extraction work-up. Anal Bioanal Chem. 2011 May;400(3):737-46. doi: 10.1007/s00216-011-4831-8. PubMed PMID: 21394453.
12: Murayama-Sung L, Ahmed I, Goebert D, Alaimalo E, Sung H. The impact of hospital smoking ban on clozapine and norclozapine levels. J Clin Psychopharmacol. 2011 Feb;31(1):124-6. doi: 10.1097/JCP.0b013e318206bdcd. PubMed PMID: 21192157.
13: Couchman L, Morgan PE, Spencer EP, Johnston A, Flanagan RJ. Plasma clozapine and norclozapine in patients prescribed different brands of clozapine (Clozaril, Denzapine, and Zaponex). Ther Drug Monit. 2010 Oct;32(5):624-7. doi: 10.1097/FTD.0b013e3181f0a1a2. PubMed PMID: 20720516.
14: Vardakou I, Dona A, Pistos C, Alevisopoulos G, Athanaselis S, Maravelias C, Spiliopoulou C. Validated GC/MS method for the simultaneous determination of clozapine and norclozapine in human plasma. Application in psychiatric patients under clozapine treatment. J Chromatogr B Analyt Technol Biomed Life Sci. 2010 Sep 1;878(25):2327-32. doi: 10.1016/j.jchromb.2010.07.001. PubMed PMID: 20674521.
15: Couchman L, Morgan PE, Spencer EP, Flanagan RJ. Plasma clozapine, norclozapine, and the clozapine:norclozapine ratio in relation to prescribed dose and other factors: data from a therapeutic drug monitoring service, 1993-2007. Ther Drug Monit. 2010 Aug;32(4):438-47. doi: 10.1097/FTD.0b013e3181dad1fb. PubMed PMID: 20463634.
16: Gershkovich P, Sivak O, Sharma A, Barr AM, Procyshyn R, Wasan KM. Effect of hypertriglyceridemia on the pharmacokinetics and blood-brain barrier penetration of clozapine and norclozapine following administration to rats. Eur Neuropsychopharmacol. 2010 Aug;20(8):545-52. doi: 10.1016/j.euroneuro.2010.01.002. PubMed PMID: 20163937.
17: Rao LV, Snyder ML, Vallaro GM. Rapid liquid chromatography/tandem mass spectrometer (LCMS) method for clozapine and its metabolite N-desmethyl clozapine (norclozapine) in human serum. J Clin Lab Anal. 2009;23(6):394-8. doi: 10.1002/jcla.20345. PubMed PMID: 19927349.
18: Ming DS, Heathcote J. Therapeutic drug monitoring of clozapine and norclozapine in human serum using ultra-performance liquid chromatography- tandem mass spectrometry. J Anal Toxicol. 2009 May;33(4):198-203. PubMed PMID: 19470221.
19: Lee ST, Ryu S, Nam HJ, Lee SY, Hong KS. Determination of pharmacokinetic properties of clozapine and norclozapine in Korean schizophrenia patients. Int Clin Psychopharmacol. 2009 May;24(3):139-44. doi: 10.1097/YIC.0b013e3283277627. PubMed PMID: 19194306.
20: Guitton C, Kinowski JM, Gomeni R, Bressolle F. A Kinetic Model for Simultaneous Fit of Clozapine and Norclozapine Concentrations in Chronic Schizophrenic Patients during Long-Term Treatment. Clin Drug Investig. 1998;16(1):35-43. PubMed PMID: 18370516.

Explore Compound Types